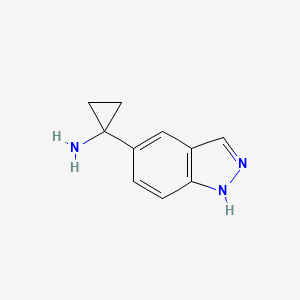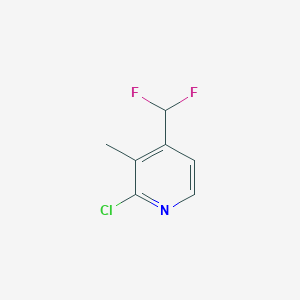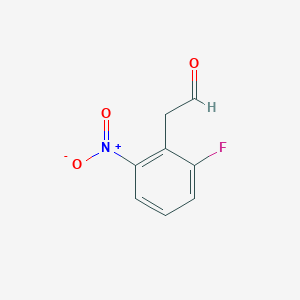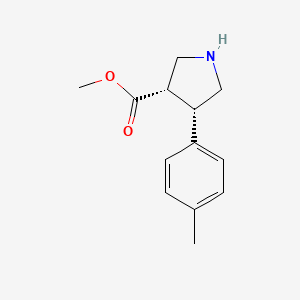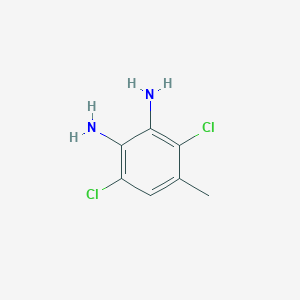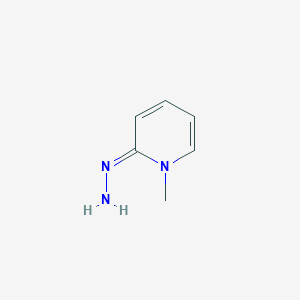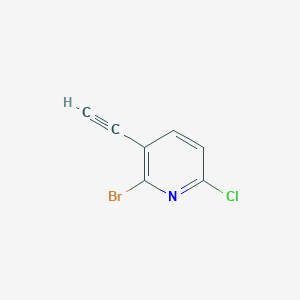
1-(1-Chloroethyl)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethyl)-4-iodobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 4-iodoacetophenone with thionyl chloride to introduce the 1-chloroethyl group. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloroethyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The 1-chloroethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Ketones or aldehydes.
Reduction: Deiodinated benzene derivatives.
Applications De Recherche Scientifique
1-(1-Chloroethyl)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chloroethyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The iodine atom can participate in various organic transformations, making the compound versatile in synthetic chemistry.
Comparaison Avec Des Composés Similaires
- 1-(1-Chloroethyl)-4-bromobenzene
- 1-(1-Chloroethyl)-4-fluorobenzene
- 1-(1-Chloroethyl)-4-chlorobenzene
Comparison: 1-(1-Chloroethyl)-4-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, fluorine, and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be able to achieve.
Propriétés
Formule moléculaire |
C8H8ClI |
|---|---|
Poids moléculaire |
266.50 g/mol |
Nom IUPAC |
1-(1-chloroethyl)-4-iodobenzene |
InChI |
InChI=1S/C8H8ClI/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Clé InChI |
FZIQNQCRDXVRMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)
